1-(Propan-2-yloxy)piperazine 1-(Propan-2-yloxy)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17731651
InChI: InChI=1S/C7H16N2O/c1-7(2)10-9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3
SMILES:
Molecular Formula: C7H16N2O
Molecular Weight: 144.21 g/mol

1-(Propan-2-yloxy)piperazine

CAS No.:

Cat. No.: VC17731651

Molecular Formula: C7H16N2O

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

1-(Propan-2-yloxy)piperazine -

Specification

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
IUPAC Name 1-propan-2-yloxypiperazine
Standard InChI InChI=1S/C7H16N2O/c1-7(2)10-9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3
Standard InChI Key WUCWLLDYHHWVND-UHFFFAOYSA-N
Canonical SMILES CC(C)ON1CCNCC1

Introduction

Chemical Structure and Nomenclature

The IUPAC name 1-(propan-2-yloxy)piperazine denotes a piperazine ring (a six-membered diamine) with a propan-2-yloxy group (-OCH(CH3)2) attached to one of its nitrogen atoms. Its molecular formula is C7H16N2O, with a molecular weight of 144.21 g/mol. The compound’s structure combines the conformational flexibility of the piperazine ring with the steric bulk of the isopropyl ether substituent, which influences its electronic and steric properties.

Key Structural Features:

  • Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • Propan-2-yloxy Substituent: An isopropyl ether group bonded to one nitrogen atom, introducing hydrophobicity and steric hindrance.

Synthetic Routes and Methodologies

While no direct synthesis of 1-(propan-2-yloxy)piperazine is documented in the provided sources, analogous piperazine derivatives offer insights into plausible synthetic strategies. For example, the synthesis of structurally related compounds often involves nucleophilic substitution or coupling reactions.

Nucleophilic Alkylation of Piperazine

A common approach to N-alkylated piperazines involves reacting piperazine with alkyl halides or tosylates under basic conditions. For 1-(propan-2-yloxy)piperazine, the propan-2-yloxy group could be introduced via reaction with isopropyl bromide or tosylate:

Piperazine+CH3CH(OCH3)CH2BrBase1-(Propan-2-yloxy)piperazine+HBr\text{Piperazine} + \text{CH}_3\text{CH(OCH}_3\text{)CH}_2\text{Br} \xrightarrow{\text{Base}} \text{1-(Propan-2-yloxy)piperazine} + \text{HBr}

This method is analogous to the synthesis of 1-[2-(propan-2-yloxy)phenyl]piperazine dihydrochloride, where a substituted phenyl group is introduced via similar alkylation.

Mitsunobu Reaction

The Mitsunobu reaction, which couples alcohols with amines using diethyl azodicarboxylate (DEAD) and triphenylphosphine, could also be employed:

Piperazine+CH3CH(OH)CH3DEAD, PPh31-(Propan-2-yloxy)piperazine\text{Piperazine} + \text{CH}_3\text{CH(OH)CH}_3 \xrightarrow{\text{DEAD, PPh}_3} \text{1-(Propan-2-yloxy)piperazine}

This method is advantageous for sterically hindered substrates and has been used in the synthesis of complex piperazine derivatives .

Industrial-Scale Considerations

Industrial production would likely optimize reaction conditions (e.g., solvent selection, temperature, and catalyst use) to maximize yield and purity. Purification methods such as recrystallization or chromatography are critical for isolating the target compound.

Physicochemical Properties

The physicochemical profile of 1-(propan-2-yloxy)piperazine can be inferred from its molecular structure and comparisons to related compounds:

PropertyValue/Description
Molecular Weight144.21 g/mol
Melting PointNot reported (likely <100°C)
Boiling PointEstimated 200–250°C (decomposition)
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)
pKa Values~9.5 (piperazine NH), ~5.0 (secondary amine)

The propan-2-yloxy group enhances lipophilicity compared to unsubstituted piperazine, potentially improving membrane permeability in biological systems.

Industrial and Research Applications

Medicinal Chemistry

1-(Propan-2-yloxy)piperazine could serve as a building block for:

  • Antipsychotics: Piperazine rings are common in drugs like aripiprazole.

  • Antidepressants: Structural analogs impact monoamine levels.

  • Sodium Channel Blockers: As seen in stroke therapeutics .

Material Science

The compound’s amine and ether functionalities make it a candidate for polymer crosslinking or catalyst design.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey FeaturesBiological Activity
PiperazineC4H10N2Unsubstituted diamineAnthelmintic, industrial uses
1-MethoxypiperazineC5H12N2OMethoxy substituentIntermediate in drug synthesis
1-(2-Methoxyphenyl)piperazineC11H16N2OAromatic substitutionSerotonin receptor modulation

The propan-2-yloxy group in 1-(propan-2-yloxy)piperazine introduces greater steric bulk than methoxy analogs, potentially altering solubility and target selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator